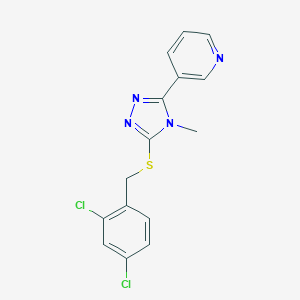![molecular formula C19H19N3O4S B417584 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B417584.png)
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide typically involves a multi-step process. One common synthetic route starts with the conversion of phenyl acetic acid to 5-benzyl-1,3,4-oxadiazole-2-thione through a series of reactions . The intermediate oxadiazole is then reacted with chloroacetyl derivatives of phenols and aniline derivatives to afford the final oxadiazole derivative . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.
Análisis De Reacciones Químicas
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Aplicaciones Científicas De Investigación
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . Molecular docking studies have shown that the compound exhibits excellent binding affinity with target proteins, indicating its potential as a potent inhibitor .
Comparación Con Compuestos Similares
Similar compounds to 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide include other oxadiazole derivatives such as:
- 2-(5-(4-Fluoro-phenyl)-(1,3,4)oxadiazol-2-ylsulfanyl)-1-(4-nitro-phenyl)-ethanol
- 5-Phenyl-1,3,4-oxadiazol-2-amine hydrochloride
These compounds share the oxadiazole ring structure but differ in their substituents, which can significantly affect their chemical properties and biological activities
Propiedades
Fórmula molecular |
C19H19N3O4S |
|---|---|
Peso molecular |
385.4g/mol |
Nombre IUPAC |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H19N3O4S/c1-24-14-8-9-15(16(11-14)25-2)20-17(23)12-27-19-22-21-18(26-19)10-13-6-4-3-5-7-13/h3-9,11H,10,12H2,1-2H3,(H,20,23) |
Clave InChI |
PMTUMNJKERUWQM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3)OC |
SMILES canónico |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-nitrophenyl}-2-[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B417502.png)
![N-[2,4-bis(methyloxy)phenyl]-2-[(5-{4-nitrophenyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B417504.png)

![2-[[4-(4-Methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B417506.png)
![N'-(4-methylbenzoyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B417507.png)
![N-{3-nitro-4-methylphenyl}-2-[(4-methyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B417509.png)
![N-{4-nitro-2-methylphenyl}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B417510.png)
![N-{4-nitrophenyl}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B417512.png)
![N-{2-[5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B417516.png)
![Ethyl 5-acetyl-2-{[(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B417518.png)
![methyl 3-({[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B417519.png)
![3-amino-4,6-dimethyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B417522.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-{4-nitro-2-methylphenyl}acetamide](/img/structure/B417524.png)
![N-(3-cyano-4,5-dimethylthien-2-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B417525.png)
